N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea
Overview
Description
N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea is a synthetic organic compound with the molecular formula C18H39N3O. It is characterized by the presence of multiple alkyl groups attached to the nitrogen atoms, making it a highly branched urea derivative. This compound is not naturally occurring and is typically synthesized for specific industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea typically involves the reaction of diisopropylamine, isoamylamine, and diethylaminoethyl chloride with urea. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The general reaction scheme is as follows:
Step 1: Diisopropylamine and isoamylamine are reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate amines.
Step 2: The intermediate amines are then reacted with urea under reflux conditions to form N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea.
Industrial Production Methods
In an industrial setting, the production of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups attached to the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various alkyl halides or other electrophiles; reactions are performed under basic or acidic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized alkyl groups.
Reduction: Formation of amine derivatives with reduced alkyl groups.
Substitution: Formation of new urea derivatives with substituted alkyl groups.
Scientific Research Applications
N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea
- N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea hydrochloride
- N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea sulfate
Uniqueness
N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea is unique due to its specific combination of alkyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be effective.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-1-(3-methylbutyl)-3,3-di(propan-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3O/c1-9-19(10-2)13-14-20(12-11-15(3)4)18(22)21(16(5)6)17(7)8/h15-17H,9-14H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXGUVIQVEQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCC(C)C)C(=O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202305 | |
Record name | P-286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-54-6 | |
Record name | P-286 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIISOPROPYL-N'-ISOPENTYL-N'-DIETHYLAMINOETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y29OWS6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.